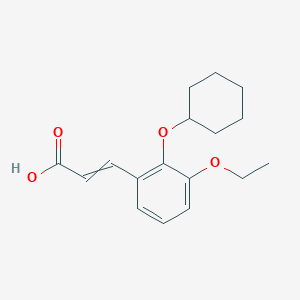
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a cyclohexyloxy group and an ethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the hydroboration of alkenes or alkynes to form organoborane intermediates, which can then be converted to the desired product through subsequent reactions . The choice of reagents and reaction conditions can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of acrylic acid derivatives, including this compound, often involves the catalytic oxidation of propene to acrylic acid via acrolein . This method has largely supplanted older techniques such as acrylonitrile hydrolysis and the modified Reppe process due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Addition Reactions: The presence of the acrylic acid moiety allows for addition reactions with nucleophiles and active hydrogen compounds.
Polymerization: The compound can undergo radical-initiated polymerization, which is highly exothermic and can be catalyzed by heat, light, and peroxides.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For addition reactions, nucleophiles such as amines and alcohols are commonly used.
Radical Initiators: For polymerization, radical initiators such as benzoyl peroxide and azobisisobutyronitrile (AIBN) are employed.
Electrophiles: For substitution reactions, electrophiles such as halogens and nitro groups are used.
Major Products Formed
The major products formed from these reactions include various substituted acrylic acid derivatives, polymers, and functionalized aromatic compounds .
Scientific Research Applications
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid include other acrylic acid derivatives such as:
2-Propenoic acid:
Methacrylic acid: A derivative of acrylic acid with a methyl group on the alpha carbon.
Crotonic acid: An unsaturated carboxylic acid with a trans double bond.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy and ethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZHCLJVOYYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide](/img/structure/B11723421.png)


![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)





![3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)
![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)

